(E)-(2-(Pyridin-3-yl)vinyl)boronic acid
Description
Properties
IUPAC Name |
2-pyridin-3-ylethenylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMUYDNWFCHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CN=CC=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699385 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-93-0 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid typically involves the formation of the vinylboronic acid moiety attached to the pyridin-3-yl group, ensuring the (E)-configuration of the vinyl group. The most common approaches include:
- Transition metal-catalyzed borylation of vinyl halides or vinyl organometallic intermediates.
- Direct borylation of alkenyl precursors via Miyaura borylation or related palladium-catalyzed processes.
- Stereoselective synthesis via organolithium or Grignard intermediates reacting with boron reagents.
Preparation via Miyaura Borylation of Vinyl Halides
One of the most reliable methods is the palladium-catalyzed Miyaura borylation of vinyl halides or vinyl triflates derived from pyridin-3-yl precursors.
- Procedure : The vinyl halide (e.g., 3-pyridylvinyl bromide or chloride) is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, with a base like potassium acetate or potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide or dioxane/water mixture).
- Conditions : Typically heated between 80–130 °C for several hours.
- Outcome : The reaction introduces the boronate ester group, which can be hydrolyzed to the boronic acid.
- Advantages : Good stereocontrol to obtain the (E)-isomer, high yields, and functional group tolerance.
- Example : In related systems, borylation of aryl halides with pinB-Bpin catalyzed by Pd complexes such as Pd(OMs)(XPhos) has been reported with yields around 60–80%.
Organolithium or Grignard Reagent Route
Another method involves the generation of a vinyl organolithium or vinyl Grignard intermediate from a suitable vinyl halide or precursor, followed by quenching with a boron electrophile.
- Preparation of Vinyl Organometallic : Treatment of a vinyl halide with n-butyllithium or magnesium metal generates the vinyl lithium or vinyl magnesium bromide species.
- Reaction with Boron Electrophile : The organometallic intermediate is reacted with trialkyl borates (e.g., trimethyl borate) or boron halides to form the corresponding boronic acid after hydrolysis.
- Stereoselectivity : The stereochemistry of the vinyl organometallic intermediate is generally retained, allowing for the (E)-isomer to be obtained.
- Notes on Boron Reagents : Diisopropylaminoborane (BH2-N(iPr)2) can be prepared and used for synthesis of organoboron compounds via reaction with Grignard reagents at low temperature, providing a route to vinylboronic acids.
Direct Hydroboration of Alkynyl Pyridine Derivatives
Hydroboration of alkynyl pyridine derivatives can also yield vinylboronic acids:
- Process : The alkyne bearing a pyridin-3-yl substituent undergoes hydroboration with borane reagents such as catecholborane or pinacolborane.
- Catalysts : This reaction can be catalyzed by transition metals like rhodium or iridium complexes to control regio- and stereoselectivity.
- Outcome : Markovnikov or anti-Markovnikov addition can be directed to obtain the (E)-vinylboronic acid.
- Limitations : Requires careful control to avoid over-reduction or side reactions.
Hydrolysis of Boronate Esters
Often, the initial product of borylation is a boronate ester (e.g., pinacol ester), which must be hydrolyzed to the free boronic acid:
- Hydrolysis Conditions : Treatment with aqueous acid (e.g., HCl) or mild base in a mixture of water and organic solvent.
- Purification : The boronic acid is isolated by extraction or crystallization.
- Stability : Boronic acids can be prone to dehydration to boroxines; thus, storage and handling under appropriate conditions are necessary.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield & Stereoselectivity | Notes |
|---|---|---|---|---|
| Miyaura Borylation | Vinyl halide, B2pin2, Pd catalyst, base | 80–130 °C, 3–6 h | 60–85%, high (E)-selectivity | Widely used, scalable, functional group tolerant |
| Organolithium/Grignard + Boron | Vinyl organolithium/Grignard, trialkyl borate | Low temperature, inert atmosphere | Moderate to high, stereoretentive | Requires careful handling of organometallics |
| Hydroboration of Alkynes | Alkynyl pyridine, borane reagents, metal catalyst | Room temp to reflux | Variable, catalyst-dependent | Useful for regioselective synthesis |
| Hydrolysis of Boronate Esters | Boronate ester, aqueous acid/base | Mild conditions | Quantitative | Final step to obtain free boronic acid |
Research Findings and Notes
- The palladium-catalyzed Miyaura borylation remains the most practical and widely adopted method for preparing this compound due to its efficiency and stereoselectivity.
- Organometallic routes involving Grignard reagents and diisopropylaminoborane have been reported for related organoboron compounds, offering alternative pathways under milder conditions.
- The stereochemistry of the vinyl group is generally preserved throughout the synthesis, which is critical for the compound's application in stereoselective synthesis.
- The choice of catalyst and reaction conditions can influence the yield and purity, with newer palladium complexes such as XPhos-Pd-G3 showing improved activity in related borylation reactions.
- Hydrolysis of boronate esters to boronic acids is a standard post-synthesis step, requiring mild conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(Pyridin-3-yl)vinyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon–carbon or carbon–heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alkanes.
Substitution: Various substituted pyridines and vinyl derivatives.
Scientific Research Applications
(E)-(2-(Pyridin-3-yl)vinyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid involves its ability to form stable carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product . This compound’s unique structure allows it to interact with various molecular targets and pathways, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Styrylboronic Acid (E-Phenylethenylboronic Acid)
Structural Differences : Styrylboronic acid replaces the pyridin-3-yl group with a phenyl ring. The absence of nitrogen eliminates hydrogen-bonding and metal-coordination capabilities inherent to pyridine.
Reactivity and Acidity : The phenyl group is electron-donating, resulting in a higher pKa (~9.0) compared to (E)-(2-(Pyridin-3-yl)vinyl)boronic acid (estimated pKa ~8.5). This reduced acidity may slow protodeboronation in cross-coupling reactions .
Applications : Styrylboronic acid is widely used in polymer synthesis and as a building block for fluorescent probes. Its lower reactivity in metal-free bioorthogonal reactions contrasts with pyridinyl derivatives, which exhibit enhanced selectivity in tetrazine ligations .
Pyridinyl Boronic Acids
2-Fluoro-3-pyridineboronic Acid
Key Features : The fluorine atom at the 2-position increases electron withdrawal, lowering the pKa (~7.8) and accelerating Suzuki coupling rates. Its molecular weight (140.91 g/mol) is lower than the vinyl analog due to the absence of the vinyl group .
Applications : Used in synthesizing kinase inhibitors and GSK-3α substrates, where electronic tuning is critical .
2-Methoxy-3-pyridineboronic Acid
Key Features : The methoxy group is electron-donating, raising the pKa (~8.2) and reducing reactivity in cross-couplings. This compound (MW: 153.94 g/mol) is employed in modifying drug candidates to enhance solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (Estimated) | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₇BNO₂ | 147.95 | ~8.5 | Suzuki coupling, bioorthogonal |
| Styrylboronic Acid | C₈H₉BO₂ | 147.97 | ~9.0 | Polymer synthesis, probes |
| 2-Fluoro-3-pyridineboronic Acid | C₅H₅BFNO₂ | 140.91 | ~7.8 | Kinase inhibitors |
| 2-Methoxy-3-pyridineboronic Acid | C₆H₈BNO₃ | 153.94 | ~8.2 | Drug intermediates |
Table 2: Reaction Performance in Cross-Couplings
| Compound | Coupling Efficiency* | Stability to Protodeboronation |
|---|---|---|
| This compound | High | Moderate |
| Styrylboronic Acid | Moderate | High |
| 2-Fluoro-3-pyridineboronic Acid | Very High | Low |
| 2-Methoxy-3-pyridineboronic Acid | Moderate | High |
Research Findings
- Acidity-Driven Reactivity : The pyridinyl group in this compound enhances acidity, enabling faster transmetallation in cross-couplings compared to styrylboronic acid .
- Bioorthogonal Selectivity: The vinyl boronic acid moiety allows selective reactions with tetrazines, while the pyridine nitrogen enables coordination with metal catalysts, a feature absent in non-heterocyclic analogs .
- Spectroscopic Signatures : Pyridinyl boronic acids exhibit distinct NMR shifts (e.g., δ ~8.42 ppm for pyridine protons) and IR stretches (~1,350 cm⁻¹ for B-O), aiding in characterization .
Q & A
Q. What are the most reliable synthetic routes for preparing (E)-(2-(Pyridin-3-yl)vinyl)boronic acid?
The synthesis typically involves palladium-catalyzed coupling or lithiation-borylation strategies. For example:
- Bromination : Introduce a bromine atom to a pyridine precursor, followed by lithiation using n-butyllithium to generate a reactive intermediate .
- Borylation : React the lithiated intermediate with a borate ester (e.g., trimethyl borate) under controlled低温 conditions (−50°C) to avoid side reactions .
- Purification : Use chromatography or recrystallization to isolate the product. Key factors include solvent choice (polar aprotic solvents like THF) and reaction time optimization .
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
The boronic acid group acts as a nucleophile, undergoing transmetalation with a palladium catalyst (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds. The pyridinylvinyl moiety enhances electron-deficient character, improving reactivity with aryl halides. Typical conditions include:
- Base: K₂CO₃ or NaOAc in ethanol/water mixtures.
- Temperature: 80–100°C under inert atmosphere.
- Yields depend on steric hindrance and electronic effects of coupling partners .
Q. What safety precautions are essential when handling this compound?
- Skin/Eye Exposure : Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; monitor for respiratory irritation.
- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis or boroxine formation .
- Toxicity : Limited acute toxicity data; assume potential for delayed effects and use fume hoods .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- ¹H/¹³C NMR : Confirm regiochemistry of the vinyl and pyridine groups (e.g., coupling constants for E/Z isomerism).
- IR Spectroscopy : Identify B-O stretching (∼1340 cm⁻¹) and pyridine ring vibrations .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for boron (¹⁰B/¹¹B) .
Q. How does the pyridine ring influence the compound’s stability and reactivity?
The pyridine ring stabilizes the boronic acid via resonance and chelation with the boron atom. However, it increases sensitivity to moisture and pH changes , requiring anhydrous storage. The vinyl group introduces stereochemical considerations (e.g., E/Z isomer stability) .
Advanced Research Questions
Q. How can contradictory NMR and X-ray crystallography data be resolved for this compound?
- Dynamic Effects : NMR may average signals for flexible substituents, whereas X-ray captures static structures. Use low-temperature NMR or DFT calculations to reconcile discrepancies .
- Crystallization Artifacts : Ensure single-crystal X-ray data (via SHELXL refinement) to avoid packing-induced distortions .
Q. What strategies improve low yields in cross-coupling reactions with sterically hindered partners?
Q. How does the trifluoromethyl group in analogous compounds affect reactivity comparisons?
Trifluoromethyl substituents (e.g., in {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid) increase electron-withdrawing effects , accelerating transmetalation but reducing stability. Compare kinetic data via Arrhenius plots to quantify rate differences .
Q. What methodologies address hydrolytic instability during long-term storage?
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Docking Studies : Simulate interactions with enzymes or catalysts to guide functionalization (e.g., para vs. meta substitution) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
